6-chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 6-chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and chlorination steps . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 6-chloro-2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine
Compared to these compounds, 6-chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine may exhibit unique properties due to the presence of the methoxy and methyl groups, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C21H18ClN3O |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3O/c1-14-5-3-4-6-18(14)23-21-20(15-7-10-17(26-2)11-8-15)24-19-12-9-16(22)13-25(19)21/h3-13,23H,1-2H3 |
InChI Key |
ZBYVLDDZHMNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.